

2-Methyl-5-phenylthiazole-4-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 2-Methyl-5-phenylthiazole-4-carboxylic acid

Cat. No.: B082780

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An In-depth Technical Guide to 2-Methyl-5-phenylthiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of **2-Methyl-5-phenylthiazole-4-carboxylic acid**, including its chemical identity, physicochemical properties, synthetic utility, and relevance in medicinal chemistry and drug development.

Chemical Identity and Structure

2-Methyl-5-phenylthiazole-4-carboxylic acid is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid groups.

- CAS Number: 13743-09-4[1][2]
- Molecular Formula: C₁₁H₉NO₂S[1][2]
- SMILES: CC1=NC(C(O)=O)=C(S1)C1=CC=CC=C1[2]

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Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

Property	Value	Source
CAS Number	13743-09-4	[1] [2]
Molecular Weight	219.26 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₉ NO ₂ S	[1] [2]
MDL Number	MFCD04178838	[1] [2]
Purity	Typically ≥95%	[1]
Storage	Room temperature, sealed in dry conditions	[1] [2]

Applications in Research and Development

2-Methyl-5-phenylthiazole-4-carboxylic acid serves as a valuable building block and intermediate in medicinal and agrochemical research.[\[1\]](#) The thiazole nucleus is a key structural motif in numerous biologically active compounds.[\[3\]](#)

Key applications include:

- **Pharmaceutical Synthesis:** It is primarily used as an intermediate in the synthesis of novel pharmaceuticals.[\[1\]](#) The thiazole scaffold is present in drugs with antimicrobial and anti-inflammatory properties.[\[1\]](#)
- **Medicinal Chemistry:** The carboxylic acid group allows for straightforward derivatization, such as the formation of amides and esters.[\[1\]](#) This makes it a versatile starting material for creating libraries of compounds for biological screening against various therapeutic targets, including enzyme inhibition.[\[1\]](#)
- **Agrochemical Research:** Its stable heterocyclic structure is utilized in the development of new pesticides.[\[1\]](#)

The broader class of phenylthiazole derivatives has been investigated for a range of biological activities, highlighting the potential of scaffolds derived from this core structure. These activities include:

- **Anticancer Agents:** Phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines.[4]
- **Antifungal Agents:** Novel 2-phenylthiazole derivatives have been designed as inhibitors of CYP51, a crucial enzyme in fungi.[3]
- **Xanthine Oxidase Inhibitors:** Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been explored as potential treatments for gout and hyperuricemia by inhibiting xanthine oxidase.[5]

Experimental Protocols and Methodologies

While specific synthesis protocols for **2-Methyl-5-phenylthiazole-4-carboxylic acid** are not detailed in the provided results, general methodologies for the derivatization of similar thiazole carboxylic acids are well-established. These protocols are crucial for researchers using this compound as a starting material.

General Protocol for Amide/Ester Synthesis (Derivatization)

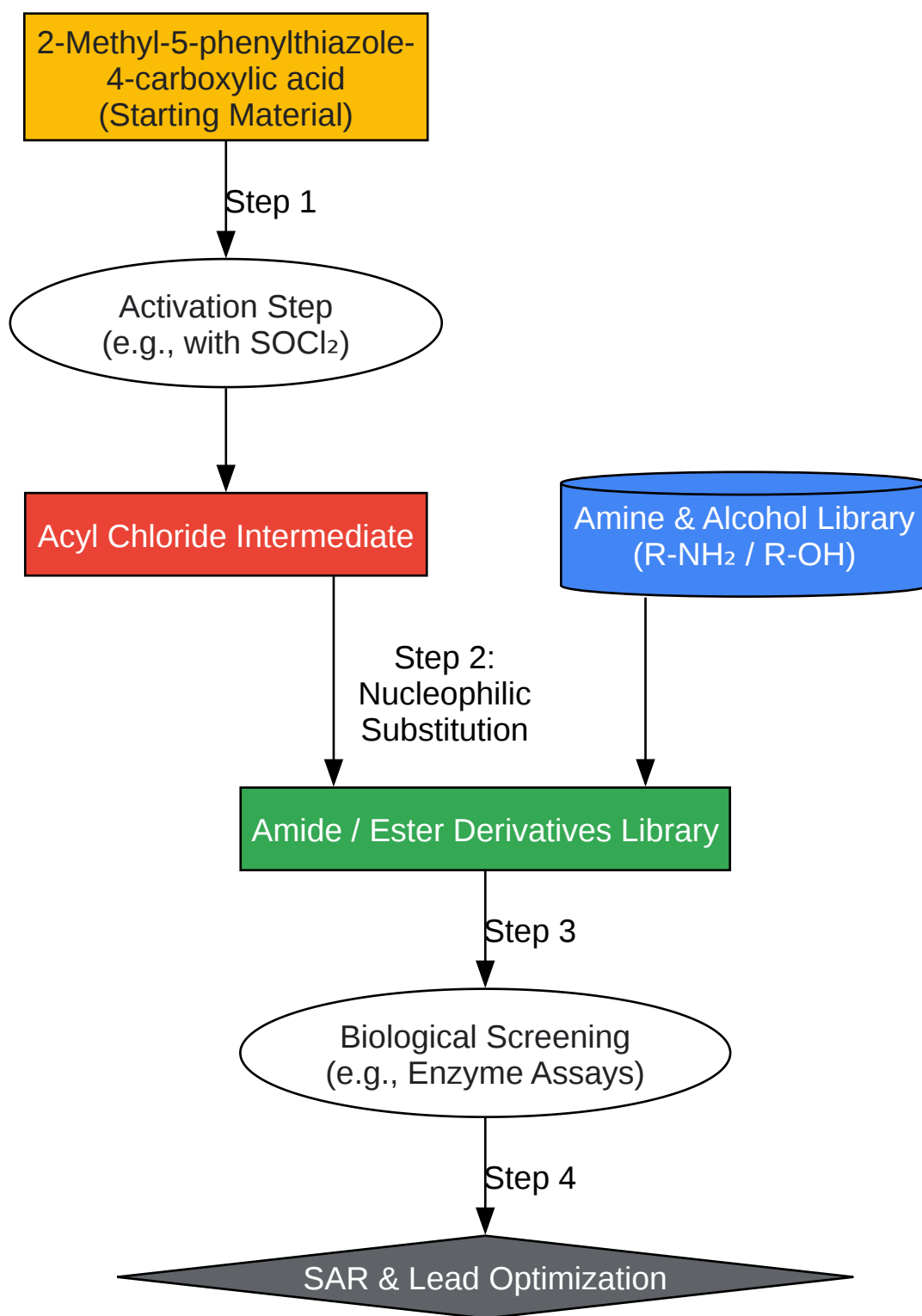
The carboxylic acid functional group can be activated and subsequently reacted with a nucleophile (amine or alcohol) to form an amide or ester library for structure-activity relationship (SAR) studies.

- **Activation of the Carboxylic Acid:** The carboxylic acid is converted to a more reactive intermediate. A common method is the formation of an acyl chloride.
 - **Procedure:** **2-Methyl-5-phenylthiazole-4-carboxylic acid** is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[6][7]
 - **Work-up:** After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.[6][7]

- Nucleophilic Acyl Substitution: The activated acyl chloride is reacted with a desired amine or alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
 - Procedure: The amine or alcohol is dissolved in an appropriate aprotic solvent, and the freshly prepared acyl chloride is added, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
 - Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

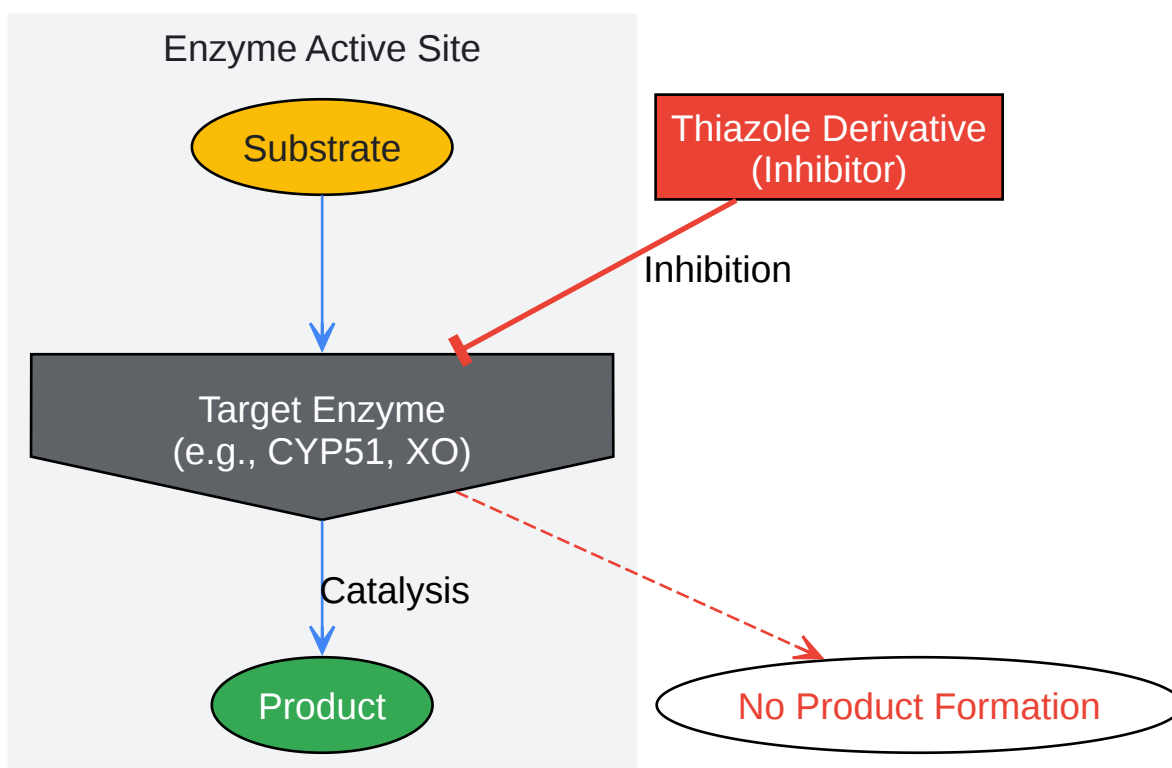
Visualizations

The following diagrams illustrate the logical workflows and mechanisms relevant to the application of **2-Methyl-5-phenylthiazole-4-carboxylic acid** in drug discovery.



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Caption: Workflow for creating a derivative library for drug discovery.



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Caption: Mechanism of action for thiazole derivatives as enzyme inhibitors.

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